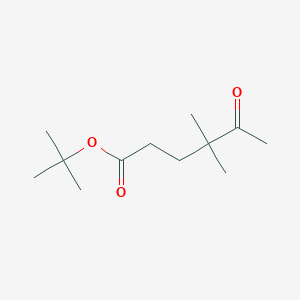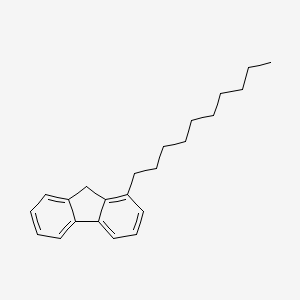![molecular formula C15H10N4O4 B12558175 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one CAS No. 181359-63-7](/img/structure/B12558175.png)
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl diazenyl group, and a dihydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one can be achieved through a series of organic reactions. One efficient method involves the Cu-promoted C–H activation, nitroalkylation, and intramolecular cyclization tandem processes. This method utilizes 8-aminoquinoline-assisted coupling of benzamides with nitroalkanes, followed by C–H activation, nitroalkylation, and intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow microreactor systems may also be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers.
Reduction: The nitrophenyl diazenyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxime ethers, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl diazenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyimino-1-isoindolinones: These compounds share the hydroxyimino group and have similar reactivity.
Trifluoromethylated hydroxyimino tetrahydrobenzofuranones: These compounds also contain a hydroxyimino group and are used in similar applications
Uniqueness
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
181359-63-7 |
|---|---|
Fórmula molecular |
C15H10N4O4 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
3-hydroxyimino-2-[(3-nitrophenyl)diazenyl]inden-1-one |
InChI |
InChI=1S/C15H10N4O4/c20-15-12-7-2-1-6-11(12)13(18-21)14(15)17-16-9-4-3-5-10(8-9)19(22)23/h1-8,14,21H |
Clave InChI |
PESPDIAXJKNIBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO)C(C2=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)
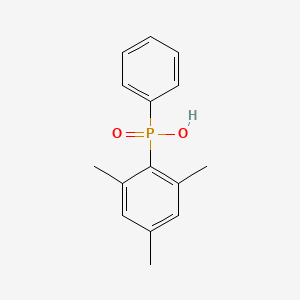

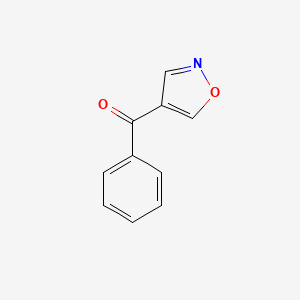
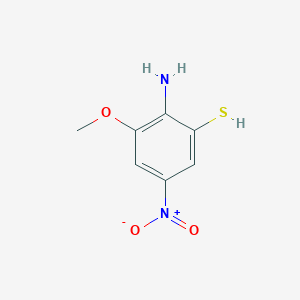
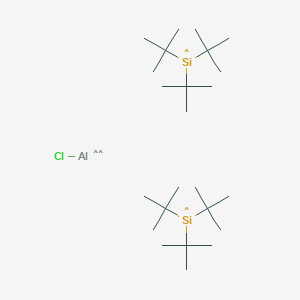

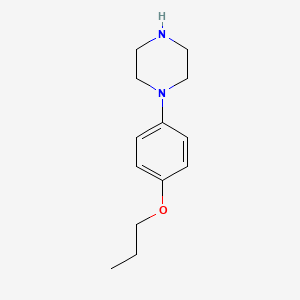
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
